

Chemical and physical properties of d-phenothrin

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Compound of Interest

Compound Name: Phenothrin

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An In-depth Technical Guide on the Core Chemical and Physical Properties of d-**Phenothrin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-**Phenothrin**, also known under the trade name Sumithrin, is a synthetic pyrethroid insecticide.[1] As a Type I pyrethroid, it is a synthetic chemical modeled after the naturally occurring insecticidal compounds, pyrethrins, which are found in chrysanthemum flowers.[1] First synthesized in 1969 and registered in the United States in 1976, d-**phenothrin** is an isomeric mixture that contains at least 95% of the more active 1R isomers, specifically in a 1:4 ratio of 1R-cis to 1R-trans isomers, which enhances its insecticidal efficacy.[1][2] This guide provides a detailed overview of its chemical and physical properties, analytical methodologies, and relevant biological pathways.

Chemical and Physical Properties

d-**Phenothrin** is a pale yellow to yellow-brown viscous liquid with a faint, characteristic odor.[1][3] It is characterized by its low solubility in water and high solubility in many organic solvents.[1][3][4] Its high octanol-water partition coefficient (log K_{ow}) indicates a lipophilic nature.[1][2]

Table 1: General and Chemical Properties of d-**Phenothrin**

Property	Value	Reference(s)
IUPAC Name	3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate	[2]
Common Name	d-Phenothrin, Sumithrin	[1][2][5]
CAS Number	26002-80-2	[2][6][7]
Molecular Formula	C ₂₃ H ₂₆ O ₃	[5][7][8][9]
Molecular Weight	350.46 g/mol	[1][2][3]
Isomeric Composition	≥95% 1R isomers (1:4 ratio of 1R-cis to 1R-trans)	[2][8]
Technical Grade Purity	92.5-94.5%	[4]

Table 2: Physical Properties of d-**Phenothrin**

Property	Value	Reference(s)
Physical State	Pale yellow to yellow-brown viscous liquid	[1][3][4][5]
Odor	Faint characteristic odor	[1][3][5]
Boiling Point	>290 °C	[1][3][5][6][8]
Melting Point	< -20°C	[10]
Density	1.058-1.061 g/mL at 25 °C	[4]
Vapor Pressure	1.43 x 10 ⁻⁷ mmHg at 21 °C	[2]
Solubility in Water	<9.7 µg/L at 25 °C	[2][5]
Solubility in Organic Solvents	Soluble in acetone, hexane, xylene, methanol, ethanol, and chloroform.	[3][4][5]
Octanol-Water Partition Coefficient (log K _{ow})	6.01	[2][3][11]
Flash Point	107 °C (closed cup)	[5][8]
Stability	Stable in air but unstable to light and in alkaline media. Degraded by exposure to light and air. Sensitive to alkalis and strong acids.	[4][12]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of each physical property are not extensively available in the public domain. However, general analytical methods for the identification and quantification of d-**phenothrin** are well-established.

Residue Analysis

Residue analysis of d-**phenothrin** can be performed using high-performance liquid chromatography (HPLC) with a UV detector or gas chromatography (GC) with a flame

ionization detector (FID).[4]

A general procedure for analysis by GC-FID involves:

- Sample Preparation: Dissolving the product in acetone.
- Internal Standard: Addition of an internal standard such as di-(2-ethylhexyl) phthalate.
- Injection: Injecting the resulting solution into the gas chromatograph.

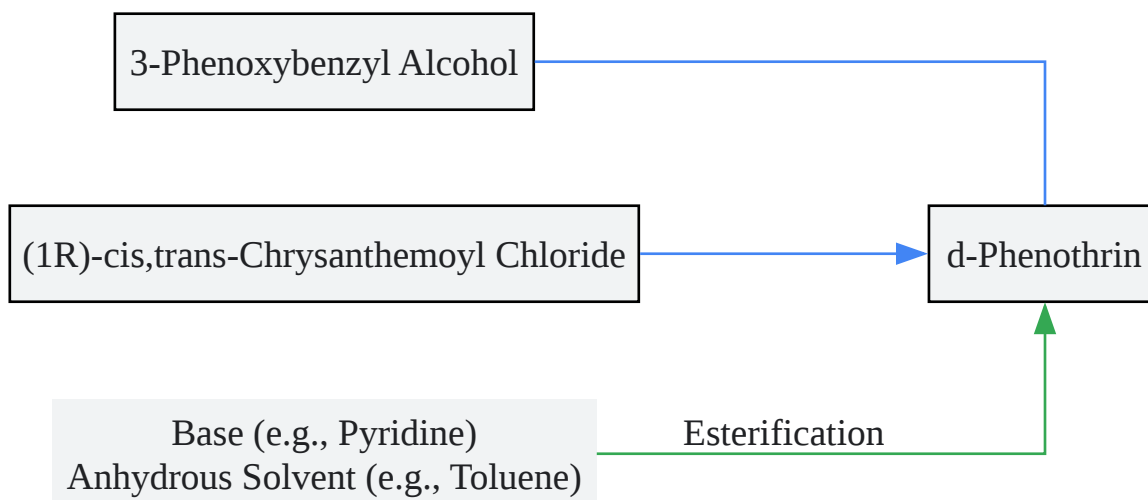
A general procedure for analysis by HPLC-UV involves:

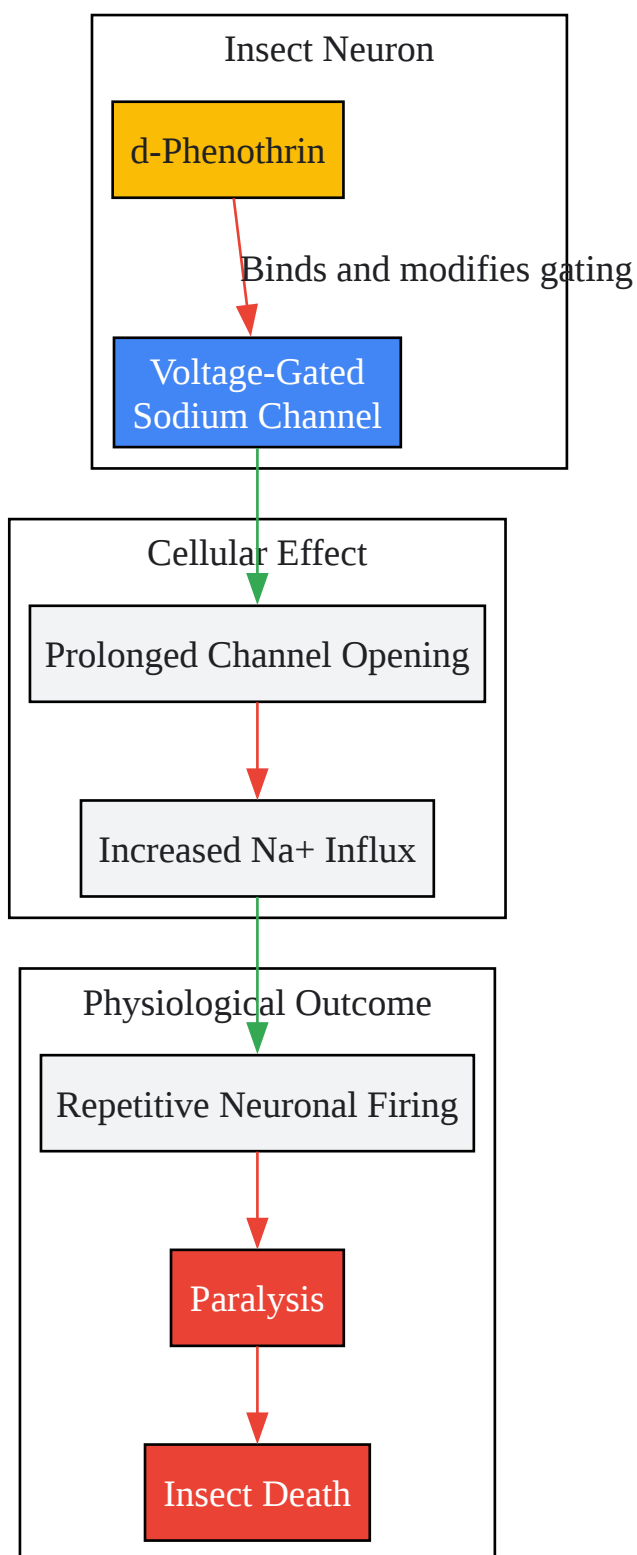
- Mobile Phase: A mixture of acetonitrile and water.
- Stationary Phase: A μ -Bondapak phenyl column.
- Detection: UV detection at an appropriate wavelength.

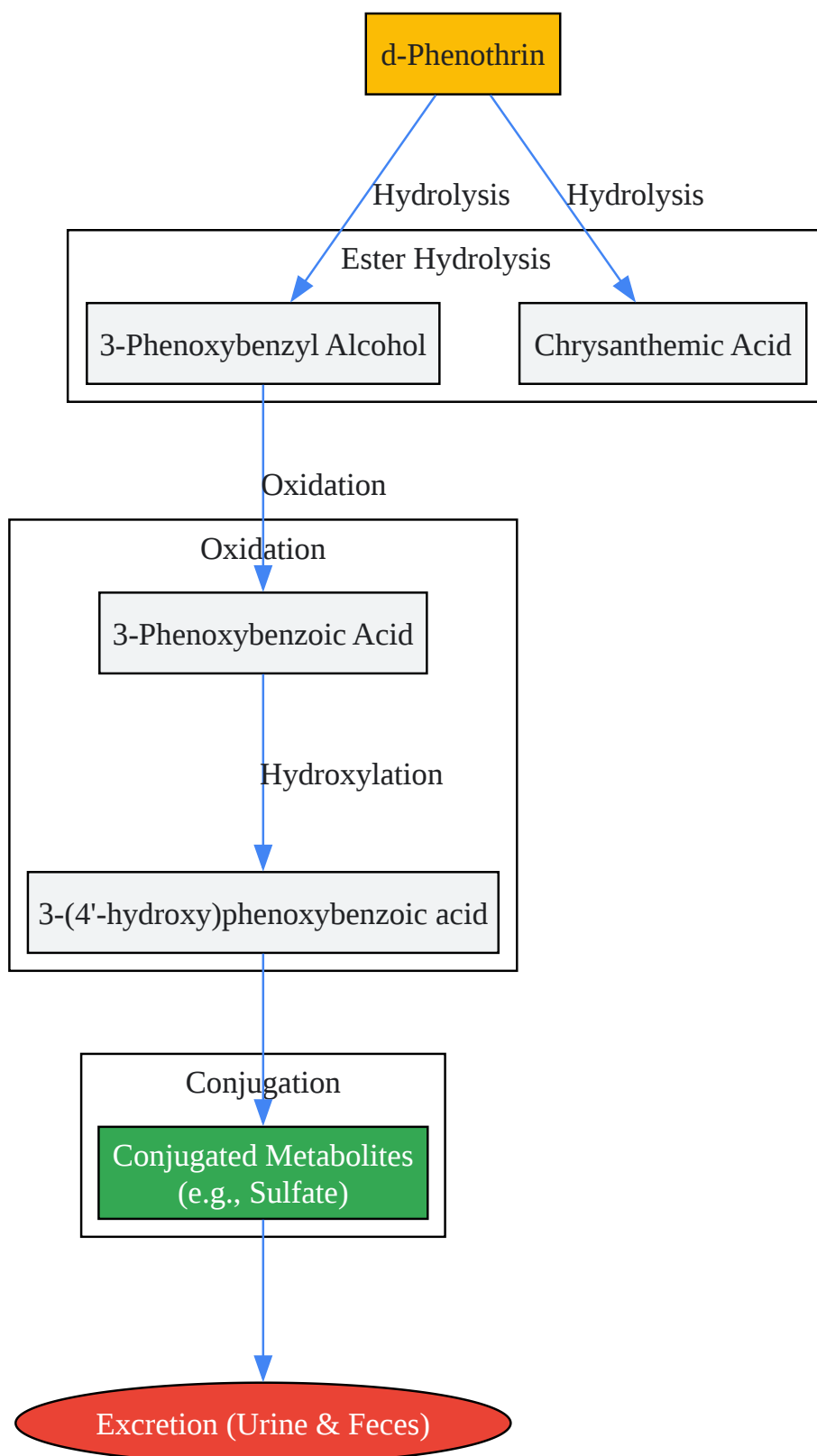
Synthesis

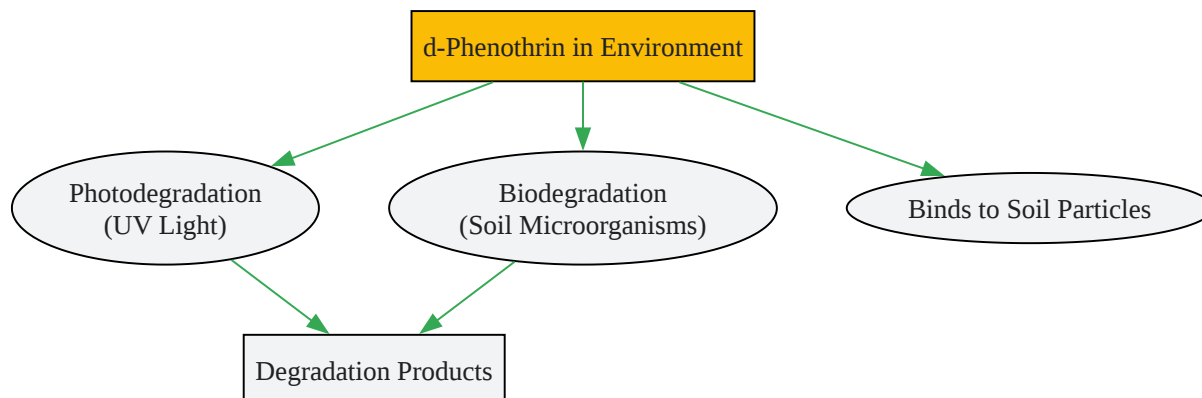
The industrial synthesis of d-**phenothrin** is achieved through the esterification of 3-phenoxybenzyl alcohol with the appropriate isomeric form of chrysanthemic acid (or its acid chloride).[1][13]

General Synthesis Pathway:









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